molecular formula C24H38N2O B10798795 (8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

Cat. No.: B10798795
M. Wt: 370.6 g/mol
InChI Key: OQLPSYJNZRYLOQ-VMQDKKENSA-N
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Description

RU1968 is a synthetic organic compound known for its role as a cross-species inhibitor of the cation channel of sperm (CatSper) calcium channels. This compound is particularly significant in the study of sperm physiology and fertility, as it can be used as a chemical probe to elucidate the function of CatSper channels in sperm from different species .

Preparation Methods

Synthetic Routes and Reaction Conditions

RU1968 is synthesized through a multi-step process starting from (+)-estrone. The synthesis involves a Wittig reaction as the key step, leading to a diastereomerically pure 17β-configured aldehyde. Subsequent reductive amination yields diastereomerically and enantiomerically pure amines .

Industrial Production Methods

Due to its complex synthesis involving multiple chiral centers, RU1968 is not commercially available and is typically synthesized in research laboratories. The process involves careful control of reaction conditions to ensure the purity and stereochemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

RU1968 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

RU1968 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

RU1968 exerts its effects by inhibiting the CatSper calcium channels in sperm. This inhibition disrupts the intracellular calcium concentration, affecting the swimming behavior of sperm. The compound mimics CatSper dysfunction and suppresses motility responses evoked by progesterone, an oviductal steroid known to activate CatSper .

Comparison with Similar Compounds

RU1968 is unique due to its potent and selective inhibition of CatSper channels across different species. Similar compounds include:

RU1968 stands out due to its well-characterized and fairly selective inhibition of CatSper channels, making it a valuable tool in reproductive biology research .

Properties

Molecular Formula

C24H38N2O

Molecular Weight

370.6 g/mol

IUPAC Name

(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C24H38N2O/c1-16(25-13-14-26(3)4)22-9-10-23-21-7-5-17-15-18(27)6-8-19(17)20(21)11-12-24(22,23)2/h6,8,15-16,20-23,25,27H,5,7,9-14H2,1-4H3/t16-,20+,21+,22+,23-,24+/m1/s1

InChI Key

OQLPSYJNZRYLOQ-VMQDKKENSA-N

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@H]2CCC4=C3C=CC(=C4)O)C)NCCN(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NCCN(C)C

Origin of Product

United States

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